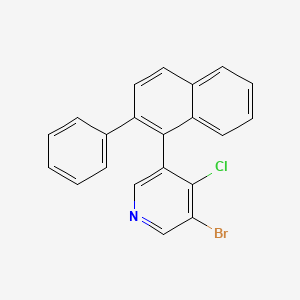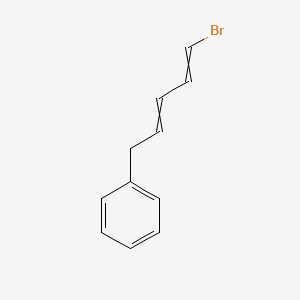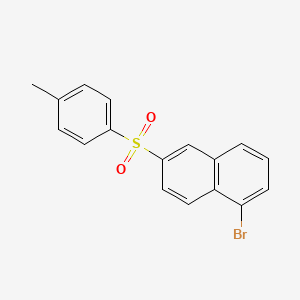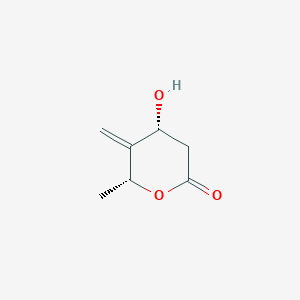
1-(Icos-5-EN-5-YL)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Icos-5-EN-5-YL)naphthalene is a chemical compound with the molecular formula C30H46. It consists of a naphthalene ring substituted with a long-chain alkyl group at the 1-position. This compound is part of the broader class of alkylated naphthalenes, which are known for their diverse applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Icos-5-EN-5-YL)naphthalene typically involves the alkylation of naphthalene with an appropriate long-chain alkyl halide. The reaction is often carried out under Friedel-Crafts alkylation conditions, using a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
- Naphthalene is dissolved in a suitable solvent, such as dichloromethane.
- The alkyl halide (e.g., 1-bromoicos-5-ene) is added to the solution.
- Aluminum chloride is added to catalyze the reaction.
- The mixture is stirred at a controlled temperature until the reaction is complete.
- The product is then isolated and purified through standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous-flow synthesis techniques. This method involves the use of microreactors and ionic liquid catalysts to achieve high yields and efficient production. The continuous-flow system allows for precise control of reaction parameters, leading to consistent product quality and reduced production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Icos-5-EN-5-YL)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration; sulfuric acid for sulfonation.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Dihydro derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Applications De Recherche Scientifique
1-(Icos-5-EN-5-YL)naphthalene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying alkylation reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of high-performance lubricants and as an additive in various industrial formulations
Mécanisme D'action
The mechanism of action of 1-(Icos-5-EN-5-YL)naphthalene involves its interaction with specific molecular targets and pathways. The compound’s long alkyl chain allows it to integrate into lipid membranes, potentially disrupting membrane integrity and affecting cellular processes. Additionally, its naphthalene core can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
- 1-(Dodec-1-EN-1-YL)naphthalene
- 1-(Hexadec-1-EN-1-YL)naphthalene
- 1-(Octadec-1-EN-1-YL)naphthalene
Comparison: 1-(Icos-5-EN-5-YL)naphthalene is unique due to its specific alkyl chain length and position of the double bond. This structural feature imparts distinct physical and chemical properties, such as solubility, melting point, and reactivity, compared to other alkylated naphthalenes. The presence of the double bond in the alkyl chain also allows for additional chemical modifications, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
573999-45-8 |
|---|---|
Formule moléculaire |
C30H46 |
Poids moléculaire |
406.7 g/mol |
Nom IUPAC |
1-icos-5-en-5-ylnaphthalene |
InChI |
InChI=1S/C30H46/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-22-27(21-6-4-2)30-26-20-24-28-23-18-19-25-29(28)30/h18-20,22-26H,3-17,21H2,1-2H3 |
Clé InChI |
WVNIKGCWCABTHK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC=C(CCCC)C1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,2,4,6,7,9-Hexabromodibenzo[b,d]furan](/img/structure/B15167122.png)
![3-[(4-Chlorophenyl)sulfanyl]-4-(ethanesulfonyl)-7-methoxy-2-methyl-1H-indole](/img/structure/B15167126.png)
![N-(3-Acetylphenyl)-2-[(2,3-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B15167128.png)

![5-Chloro-7-(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15167143.png)
![Pyrrolo[1,2-d][1,4]thiazepin-5(4H)-one, 4-ethylhexahydro-4-methyl-, (4S,9aS)-(9CI)](/img/structure/B15167162.png)
![4,6-Bis{[(4-tert-butylphenyl)methyl]amino}benzene-1,3-diol](/img/structure/B15167168.png)





